2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate

Protecting group orthogonality Catalytic hydrogenolysis Moexipril convergent synthesis

Researchers face yield loss from protection/deprotection cycles in Moexipril synthesis. CAS 1356011-64-7 solves this with orthogonal benzyl/methyl ester protection as a crystalline (S,S)-maleate salt. - Enables selective side-chain hydrogenolysis while retaining α-methyl ester, eliminating redundant cycles per EP 0049605. - Non-hygroscopic crystalline form improves purification reproducibility vs. amorphous HCl salts. - Serves as a characterized process impurity standard for ANDA submissions (≥95% purity, defined stereochemistry).

Molecular Formula C25H29NO8
Molecular Weight 471.506
CAS No. 1356011-64-7
Cat. No. B585823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate
CAS1356011-64-7
SynonymsBenzyl (2S)-N-[(1S)-1-(Methoxycarbonyl)-3-phenylpropyl]aminopropionate Maleate
Molecular FormulaC25H29NO8
Molecular Weight471.506
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H25NO4.C4H4O4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17;5-3(6)1-2-4(7)8/h3-12,16,19,22H,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m0./s1
InChIKeyZGBXERKTOQENPF-HWTKYGATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moexipril Intermediate (CAS 1356011-64-7)


2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate (CAS 1356011-64-7) is a chiral, doubly protected amino acid derivative used as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Moexipril . The compound features a benzenebutanoic acid backbone esterified with a methyl group at the α-carboxyl and a benzyl group at the side-chain carboxyl, and is isolated as the crystalline maleate salt . With a molecular formula of C₂₅H₂₉NO₈ and a molecular weight of 471.5 g/mol, this intermediate incorporates the (S,S)-stereochemistry required for the L-alanine-derived portion of the final API [1]. Its primary application is in the convergent synthesis of Moexipril, where it serves as the N-[(S)-1-carboxyethyl]amino fragment that is subsequently coupled with a tetrahydroisoquinoline partner .

Protection

Orthogonal benzyl/methyl ester strategy for selective fragment coupling in Moexipril synthesis

Salt form

Crystalline maleate salt with defined stoichiometry, non-hygroscopic handling

Stereochemistry

(S,S)-configuration aligned with ACE inhibitor chiral requirements

Generic Interchange Risks for Moexipril Intermediates


In the synthesis of chiral ACE inhibitors such as Moexipril, the intermediate selection is not a matter of convenience but of synthetic strategy. The target compound CAS 1356011-64-7 provides orthogonal protection (benzyl ester for the side-chain carboxyl; methyl ester for the α-carboxyl) that enables selective deprotection at the precise synthetic stage required for fragment coupling [1]. Substituting a mono-ester analog (e.g., CAS 1356354-32-9) or a free diacid would eliminate this orthogonality, forcing either global deprotection/re-protection cycles that reduce overall yield or expose sensitive functional groups to degradation [2]. Furthermore, isolation as the maleate salt provides a defined stoichiometry and crystalline form that significantly improves purification and handling reproducibility compared to amorphous free bases or hygroscopic hydrochloride salts [3]. In regulated pharmaceutical intermediate supply chains—where impurity profiles, residual solvents, and stereochemical integrity are scrutinized—the use of a well-characterized, crystalline intermediate with documented synthetic provenance directly reduces the risk of batch failure in downstream coupling and deprotection steps.

Orthogonal protection loss

Mono-ester analogs lack orthogonal protection, potentially adding deprotection/reprotection cycles and reducing overall yield.

Salt form mismatch

Hydrochloride or free-base forms may be hygroscopic or have variable hydration, complicating stoichiometry and handling reproducibility.

Stereochemical risk

Racemic or epimerized intermediates introduce diastereomeric impurities that are difficult to remove, risking downstream chiral purity.

Quantitative Differentiation vs. Moexipril Intermediate Analogs


Orthogonal Benzyl Ester Protection Strategy

CAS 1356011-64-7 incorporates a benzyl ester at the side-chain carboxyl and a methyl ester at the α-carboxyl, creating orthogonal ester protection not available in mono-ester intermediates such as 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Ester (CAS 1356354-32-9). The benzyl ester can be removed by mild catalytic hydrogenolysis (H₂, Pd/C) without affecting the methyl ester, enabling controlled fragment coupling in Moexipril synthesis [1]. Intermediates lacking this orthogonality require harsh acid/base treatments that risk epimerization at the α-carbon chiral center [2].

Orthogonal Protection
Class-level inference
Target: 2 orthogonal esters (benzyl, methyl) Comparator: single methyl ester
Supports synthetic-step reduction; avoids redundant protection cycles.
Patent-reported yield context (estimated 10–25% improvement).
Protecting group orthogonality Catalytic hydrogenolysis Moexipril convergent synthesis Selective deprotection

Crystalline Maleate Salt Handling Advantage

CAS 1356011-64-7 is supplied as the maleate salt, a deliberate formulation choice that enhances crystallinity and reduces hygroscopicity compared to the corresponding free base or hydrochloride salt of structurally related intermediates . The molecular formula (C₂₅H₂₉NO₈, MW 471.5 g/mol) reflects a defined 1:1 stoichiometry with maleic acid, ensuring batch-to-batch consistency in weight-based reaction charging . In contrast, the hydrochloride salt of the downstream Moexipril intermediate is described in EP 0049605 as hygroscopic and often obtained as a partial hydrate, leading to variable stoichiometry and complicating precise reagent calculations [1].

Maleate Salt Form
Class-level inference
Crystalline, anhydrous 1:1 stoichiometry vs. partial hydrate, variable water content.
Supports weighing accuracy and batch consistency.
EP 0049605 comparison; MW variation ±2–5% for hydrochloride.
Salt form selection Crystallinity Pharmaceutical intermediate handling Maleate salt stability

(S,S)-Stereochemistry for Chiral Purity Control

CAS 1356011-64-7 is specified with two defined atom stereocenters (2S configuration) as confirmed by the IUPAC name and canonical SMILES . The (S)-configuration at both the α-carbon of the benzenebutanoic acid moiety and the alanine-derived carboxyethyl group is mandatory for the biological activity of the final Moexipril API [1]. The patent literature explicitly teaches that the (S)-enantiomer of the tetrahydroisoquinoline-3-carboxylic acid moiety is required for optimum ACE inhibitory activity, a principle that extends to the amino acid fragment [2]. Use of racemic or epimerized intermediates at this stage would produce diastereomeric impurities that are difficult to remove by conventional crystallization and would propagate through to the final API.

Stereochemical Purity
Class-level inference
(S,S)-configuration, vendor specification ≥95% purity.
Reduces diastereomer removal burden; critical for API chiral integrity.
Racemization could generate up to 50% unwanted diastereomer.
Chiral purity Stereochemical integrity Diastereomer control ACE inhibitor synthesis

Benzyl Ester Deprotection Advantage over tert-Butyl Ester

EP 0049605 discloses two alternative protecting group strategies for Moexipril intermediates: benzyl ester (cleaved by catalytic hydrogenolysis) and tert-butyl ester (cleaved by trifluoroacetic acid) [1]. The benzyl ester route, represented by the maleate salt intermediate class to which CAS 1356011-64-7 belongs, achieved an 88% yield in the final debenzylation step (Example 1) under mild, neutral conditions (H₂, Pd/C, room temperature) [2]. The tert-butyl ester route (Example 7) required treatment with neat trifluoroacetic acid, a strongly acidic condition that risks partial epimerization of α-chiral centers, and yielded 90% of the deprotected product but with a wider melting range (113–120°C versus 120–140°C for the benzyl-ester-derived product), suggesting lower crystallinity or purity [3]. The benzyl ester strategy additionally avoids the use of corrosive trifluoroacetic acid, simplifying large-scale handling and waste disposal.

Benzyl vs tert-Butyl Deprotection
Cross-study comparable
Benzyl: 88% yield, mp 120–140°C tert-Butyl: 90% yield, mp 113–120°C
Benzyl route uses neutral hydrogenolysis; higher crystallinity product.
Same patent, Examples 1 vs 7; yields comparable, crystallinity differs.
Deprotection efficiency Benzyl vs. tert-butyl ester Catalytic hydrogenolysis Intermediate stability

Application Scenarios for Moexipril Intermediate


Convergent Moexipril Synthesis with Orthogonal Protection

In the convergent synthesis of Moexipril hydrochloride, the amino acid fragment must be orthogonally protected to allow selective coupling with the tetrahydroisoquinoline-3-carboxylic acid partner. CAS 1356011-64-7 provides this orthogonality via its benzyl ester/methyl ester combination, enabling the sequence: (1) selective side-chain benzyl ester hydrogenolysis after coupling, (2) retention of the α-methyl ester during hydrogenolysis, and (3) final hydrolysis to the active diacid if required. This eliminates redundant protection/deprotection cycles and is consistent with the synthetic strategy disclosed in EP 0049605 .

Reference Standards and Impurity Markers for ANDA Filings

Regulatory submissions for generic Moexipril (ANDA) require well-characterized impurity markers and reference standards. CAS 1356011-64-7, as a defined intermediate with documented (S,S)-stereochemistry, crystalline maleate salt form, and ≥95% purity, can serve as a process-related impurity standard or as a starting material for synthesizing specific Moexipril impurities (e.g., Moexipril USP Related Compound F, CAS 82717-96-2) . Its crystalline nature facilitates precise weighing for standard preparation, and its maleate salt form provides stability under ambient storage conditions compared to hygroscopic hydrochloride analogs .

Process Scale-Up of Moexipril Intermediate Manufacturing

During process development for Moexipril intermediate manufacturing, the choice of protecting group strategy and salt form directly impacts scalability. The benzyl ester maleate intermediate CAS 1356011-64-7 offers two key scale-up advantages over tert-butyl ester or hydrochloride alternatives: (1) the benzyl group is removed by heterogeneous catalytic hydrogenolysis—a clean, scalable, and industrially established unit operation—rather than by homogeneous TFA treatment requiring corrosion-resistant equipment and specialized waste streams; (2) the maleate salt is non-hygroscopic and crystalline, facilitating isolation by filtration rather than extraction, reducing solvent usage and cycle time .

Application
Selection Property
Validation Focus
Convergent Moexipril synthesis
Orthogonal ester protection (benzyl/methyl)
Selective deprotection sequence; coupling efficiency
Impurity reference standards
Defined (S,S)-stereochemistry, crystalline maleate
Identity and chiral purity verification for ANDA filings
Process scale-up manufacturing
Non-hygroscopic crystalline maleate salt
Scalable hydrogenolysis unit operation; reduced solvent usage
Quote Request

Request a Quote for 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.